molecular formula C15H19N3O4S B12189378 N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12189378
M. Wt: 337.4 g/mol
InChI Key: XWBOUPPBQQNWIU-XFXZXTDPSA-N
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Description

N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative characterized by a (5Z)-configured thiazolidin-2,4-dione core substituted with a furan-2-ylmethylidene group at position 5 and an acetamide side chain linked to a 3-(dimethylamino)propyl moiety.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C15H19N3O4S/c1-17(2)7-4-6-16-13(19)10-18-14(20)12(23-15(18)21)9-11-5-3-8-22-11/h3,5,8-9H,4,6-7,10H2,1-2H3,(H,16,19)/b12-9-

InChI Key

XWBOUPPBQQNWIU-XFXZXTDPSA-N

Isomeric SMILES

CN(C)CCCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O

Canonical SMILES

CN(C)CCCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O

Origin of Product

United States

Preparation Methods

Alkylation of TZD Nitrogen ( )

  • Reagents : 5-(Furan-2-ylmethylidene)TZD (1 eq), N-chloroacetyl-3-(dimethylamino)propylamine (1.2 eq), anhydrous K₂CO₃.

  • Solvent : Acetone, reflux for 12–14 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

  • Yield : 70–75%.

Pd-Catalyzed Coupling ( )

  • Reagents : Bromoacetyl-TZD derivative (1 eq), 3-(dimethylamino)propylamine (1.5 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent : 1,4-Dioxane, 80–100°C for 8–10 hours.

  • Yield : 65–70%.

Table 2: N-Alkylation Method Comparison

MethodConditionsYield (%)
ConventionalK₂CO₃, acetone, reflux70–75
Pd-CatalyzedPd(PPh₃)₄, 1,4-dioxane, 80–100°C65–70

Stereochemical Control for (5Z)-Configuration

The (5Z)-configuration is thermodynamically favored due to conjugation between the furan oxygen and TZD’s carbonyl groups. Source confirms this via NMR:

  • NOESY Analysis : Spatial proximity between furan proton (δ 7.25 ppm) and TZD C3-H (δ 4.52 ppm).

  • Reaction Control : Prolonged reflux in toluene shifts equilibrium toward the Z-isomer (>95% purity).

Analytical Characterization

Spectroscopic Validation

  • FT-IR :

    • C=O stretches: 1746 cm⁻¹ (TZD), 1687 cm⁻¹ (acetamide).

    • Furan C-O-C: 1080–1120 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • Furan H-3/H-4: δ 6.45–6.75 ppm (m, 2H).

    • TZD C3-H: δ 4.52 ppm (q, J = 7.2 Hz).

    • Acetamide NH: δ 11.76 ppm (s).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min, purity >98%.

Scale-Up and Industrial Considerations

Patent highlights inert atmosphere (N₂) use to prevent oxidation during Knoevenagel condensation. Source recommends telescoping steps (e.g., one-pot TZD synthesis and alkylation) to reduce intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), primary amines.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.

Medicine

In medicine, N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile component in manufacturing processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with biological macromolecules, while the furan and thiazolidine rings may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives share a common core but exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a detailed comparison with four structurally related compounds (Table 1), followed by an analysis of key differences.

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name & Source Thiazolidinone Substituents Acetamide Side Chain Key Functional Groups Molecular Formula (if available)
Target Compound 5-(furan-2-ylmethylidene) N-[3-(dimethylamino)propyl] Furan, dimethylamino Not explicitly provided
5-[(2E)-3-phenylprop-2-en-1-ylidene] N-(4-fluorophenyl) Phenylpropenylidene, fluorophenyl C₂₀H₁₅FN₂O₃S
2-(phenylimino), 3-(phenylsulfonyl) N-(2-methylphenyl) Phenylimino, sulfonyl C₂₄H₂₁N₃O₃S₂
5-(3-chlorobenzylidene), 2-thioxo N-[3-(imidazol-1-yl)propyl] Chlorophenyl, thioxo, imidazole C₁₈H₁₈ClN₅O₂S₂
5-(furan-2-ylmethylidene) N-[2-(6-methoxyindol-3-yl)ethyl] Furan, methoxyindole C₂₁H₁₉N₃O₅S

Key Comparisons

In contrast, and feature phenylpropenylidene and chlorophenyl groups, respectively, increasing lipophilicity but reducing polar interactions. incorporates a sulfonyl group and phenylimino substituent, which may enhance electrophilicity and hydrogen-bond acceptor capacity compared to the target’s dioxo-thiazolidinone core.

Side Chain Variations: The target’s 3-(dimethylamino)propyl side chain likely improves water solubility via protonation, whereas ’s indole-ethyl group (C₂₁H₁₉N₃O₅S) may promote hydrophobic interactions . features an imidazole-containing side chain, enabling hydrogen bonding and metal coordination, unlike the dimethylamino group.

In contrast, the target’s dimethylamino group is electron-donating, increasing basicity. ’s 3-chlorobenzylidene group introduces an electron-withdrawing effect, which could stabilize the thiazolidinone ring’s conjugated system .

Research Findings and Implications

Structural Insights from NMR and Modeling

  • demonstrates that substituent changes in thiazolidinone derivatives alter NMR chemical shifts in specific regions (e.g., positions 29–44). For the target compound, the furan substituent would likely shift proton signals in the aromatic region compared to phenyl-containing analogs.
  • Predictive models ( ) suggest that log P and solubility parameters vary significantly with side-chain modifications. The dimethylamino group in the target compound may lower log P compared to ’s indole derivative, enhancing aqueous solubility.

Lumping Strategy and Functional Group Impact

  • highlights that compounds with similar substituents (e.g., aromatic rings) can be grouped for reactivity predictions. However, the target’s furan and dimethylamino groups justify distinct treatment due to their unique electronic and solubility profiles.

Crystallographic Considerations

  • SHELX-based refinements ( ) are critical for resolving thiazolidinone conformations. The target’s Z-configuration at position 5 and flexible dimethylamino side chain may complicate crystallography compared to rigid analogs like .

Biological Activity

N-[3-(dimethylamino)propyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O2S
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 929966-57-4

The compound features a thiazolidinone core, which is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. The presence of the furan moiety contributes to its ability to disrupt bacterial membranes, enhancing its efficacy against various strains of bacteria.

Anticancer Properties

Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death. Specific research has demonstrated that similar compounds can reduce tumor growth in animal models.

Anticonvulsant Effects

Preliminary findings suggest potential anticonvulsant properties for this compound. The structure's similarity to known anticonvulsants indicates that it might modulate neurotransmitter systems involved in seizure activity.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial membranes
AnticancerInduction of apoptosis in tumor cells
AnticonvulsantModulation of neurotransmitter systems

Case Study: Anticancer Activity

A study published in 2022 evaluated the anticancer effects of thiazolidinone derivatives in vitro and in vivo. The results indicated a significant reduction in cell viability in various cancer cell lines, with IC50 values suggesting potent activity at low concentrations. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

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